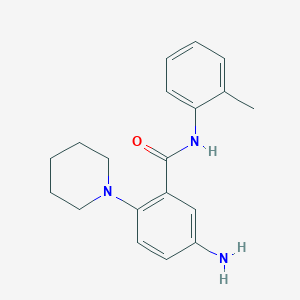![molecular formula C20H28N2O2S B4647398 N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4647398.png)
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide
Descripción general
Descripción
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide, also known as DNDS, is a chemical compound that belongs to the class of sulfonamides. DNDS has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide acts as a potent and selective blocker of the TRPM7 ion channel. It binds to the channel pore and prevents the influx of calcium and magnesium ions into the cell. This, in turn, affects various physiological processes that are regulated by TRPM7, including cell migration, cell proliferation, and neuronal excitability.
Biochemical and Physiological Effects
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the migration and proliferation of cancer cells, suggesting that it may have potential applications in cancer therapy. N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide has also been shown to modulate neuronal excitability, suggesting that it may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide in lab experiments is its potent and selective blocking activity against TRPM7. This allows researchers to study the role of TRPM7 in various physiological processes with high specificity. However, one of the limitations of using N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide. One area of research is to further elucidate the role of TRPM7 in various physiological processes, particularly in the context of cancer and neurological disorders. Another area of research is to develop more potent and selective TRPM7 blockers that have better solubility and pharmacokinetic properties. Finally, there is a need to explore the potential therapeutic applications of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide and other TRPM7 blockers in the treatment of cancer and neurological disorders.
Conclusion
In conclusion, N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide is a potent and selective blocker of the TRPM7 ion channel that has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell migration and proliferation and the modulation of neuronal excitability. While there are some limitations to its use in lab experiments, there are several future directions for research on N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide, including further elucidating the role of TRPM7 in various physiological processes and exploring its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective blocker of the transient receptor potential melastatin 7 (TRPM7) ion channel, which plays a critical role in regulating intracellular magnesium and calcium levels. N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide has also been used to study the role of TRPM7 in various physiological processes, including cell migration, cell proliferation, and neuronal excitability.
Propiedades
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S/c1-16-12-17(2)15-22(14-16)11-5-10-21-25(23,24)20-9-8-18-6-3-4-7-19(18)13-20/h3-4,6-9,13,16-17,21H,5,10-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBCOMVFOJJNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-azepanyl)propyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4647326.png)
![4-butoxy-N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)benzamide](/img/structure/B4647332.png)
![isopropyl 2-[(3-pyridinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4647333.png)
![2-[(4-bromophenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4647340.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4647354.png)
![N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4647359.png)
![1-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B4647364.png)
![ethyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate](/img/structure/B4647368.png)


![methyl 7-cyclopropyl-3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4647384.png)
![2-(3,4-diethoxybenzyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4647392.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4647403.png)
